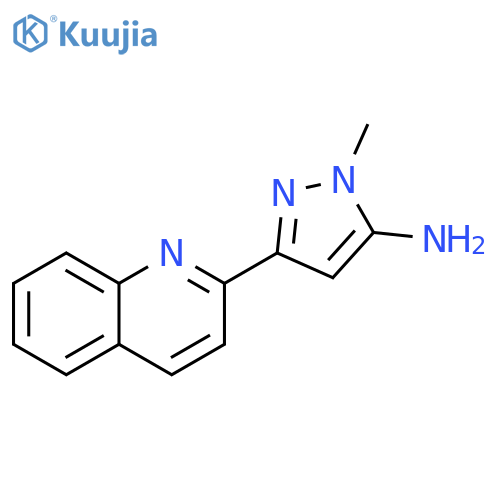Cas no 1316122-98-1 (1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine)

1316122-98-1 structure
商品名:1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine
1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine
- 1H-Pyrazol-5-amine, 1-methyl-3-(2-quinolinyl)-
- SCHEMBL15048620
- 1316122-98-1
- EN300-1810036
-
- インチ: 1S/C13H12N4/c1-17-13(14)8-12(16-17)11-7-6-9-4-2-3-5-10(9)15-11/h2-8H,14H2,1H3
- InChIKey: JBDSAVKTIVEXOC-UHFFFAOYSA-N
- ほほえんだ: N1(C)C(N)=CC(C2C=CC3C(N=2)=CC=CC=3)=N1
計算された属性
- せいみつぶんしりょう: 224.106196400g/mol
- どういたいしつりょう: 224.106196400g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 56.7Ų
じっけんとくせい
- 密度みつど: 1.30±0.1 g/cm3(Predicted)
- ふってん: 466.4±40.0 °C(Predicted)
- 酸性度係数(pKa): 2.45±0.61(Predicted)
1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1810036-0.25g |
1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine |
1316122-98-1 | 0.25g |
$1104.0 | 2023-09-19 | ||
| Enamine | EN300-1810036-5.0g |
1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine |
1316122-98-1 | 5g |
$3770.0 | 2023-05-23 | ||
| Enamine | EN300-1810036-10.0g |
1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine |
1316122-98-1 | 10g |
$5590.0 | 2023-05-23 | ||
| Enamine | EN300-1810036-5g |
1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine |
1316122-98-1 | 5g |
$3479.0 | 2023-09-19 | ||
| Enamine | EN300-1810036-0.05g |
1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine |
1316122-98-1 | 0.05g |
$1008.0 | 2023-09-19 | ||
| Enamine | EN300-1810036-1g |
1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine |
1316122-98-1 | 1g |
$1200.0 | 2023-09-19 | ||
| Enamine | EN300-1810036-10g |
1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine |
1316122-98-1 | 10g |
$5159.0 | 2023-09-19 | ||
| Enamine | EN300-1810036-2.5g |
1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine |
1316122-98-1 | 2.5g |
$2351.0 | 2023-09-19 | ||
| Enamine | EN300-1810036-0.1g |
1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine |
1316122-98-1 | 0.1g |
$1056.0 | 2023-09-19 | ||
| Enamine | EN300-1810036-0.5g |
1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine |
1316122-98-1 | 0.5g |
$1152.0 | 2023-09-19 |
1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine 関連文献
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
1316122-98-1 (1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine) 関連製品
- 61389-26-2(Lignoceric Acid-d4)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
